Cas no 66276-91-3 (4-tert-butyl-2,6-bis(1-phenylethyl)phenol)
66276-91-3 structure
Product Name:4-tert-butyl-2,6-bis(1-phenylethyl)phenol
CAS No:66276-91-3
MF:C26H30O
MW:358.515807628632
CID:1706703
PubChem ID:153020
Update Time:2025-04-21
4-tert-butyl-2,6-bis(1-phenylethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-tert-butyl-2,6-bis(1-phenylethyl)phenol
- 4-tert-Butyl-2,6-bis(a-methylbenzyl)phenol
- Phenol, 4-(1,1-dimethylethyl)-2,6-bis(1-phenylethyl)-
- 4-(1,1-dimethylethyl)-2,6-bis(1-phenylethyl)-Phenol
- SCHEMBL10777240
- DTXSID40984810
- WGVJRWOSAIHLDI-UHFFFAOYSA-N
- 2,6-bis-(1-phenylethyl)-4-t-butylphenol
- 4-tert-Butyl-2,6-bis(1-phenylethyl)phenol #
- 66276-91-3
-
- Inchi: 1S/C26H30O/c1-18(20-12-8-6-9-13-20)23-16-22(26(3,4)5)17-24(25(23)27)19(2)21-14-10-7-11-15-21/h6-19,27H,1-5H3
- InChI Key: WGVJRWOSAIHLDI-UHFFFAOYSA-N
- SMILES: OC1=C(C=C(C=C1C(C)C1C=CC=CC=1)C(C)(C)C)C(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 358.2298
- Monoisotopic Mass: 358.229665576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
4-tert-butyl-2,6-bis(1-phenylethyl)phenol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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